molecular formula C3F6O3S B3357801 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride CAS No. 754-41-6

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

Cat. No.: B3357801
CAS No.: 754-41-6
M. Wt: 230.09 g/mol
InChI Key: GNXIPZJHEFTGNR-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride (CAS 754-41-6) is a specialized perfluorinated compound with the molecular formula C3F6O3S and a molecular weight of 230.09 g/mol . It is classified as a PFAS (per- and polyfluoroalkyl substance) chemical, a group known for their unique stability and surface-active properties . This structure features both a highly reactive acyl fluoride group (-C(=O)F) and a fluorosulfonyl group (-S(=O)(=O)F), making it a valuable bifunctional building block in chemical synthesis and materials science research . Its primary research applications include its use as a key precursor in the development of advanced polymeric materials, such as perfluorinated ionomers, and in organic synthesis where its functional groups allow for further derivatization to create complex fluorine-containing molecules . Researchers value this compound for its ability to incorporate both perfluoroalkyl and sulfonyl fluoride motifs into target structures, which can be critical for developing materials with high thermal stability, chemical resistance, or specific ionic conductivity. The compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIPZJHEFTGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446486
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-41-6
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form the intermediate compound, which is then further reacted with propanoyl fluoride to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly reactive fluorinated chemicals. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while oxidation can produce sulfonic acids .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃F₆O₃S
  • Molecular Weight : 230.088 g/mol
  • CAS Number : 754-41-6
  • Physical State : Typically available as a liquid or solid depending on purity and formulation.

Materials Science

The compound is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique thermal and chemical stability.

Applications in Coatings

Fluorinated compounds are known for their hydrophobic properties. 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is used in:

  • Protective Coatings : Enhancing resistance to chemicals and weathering.
  • Low Friction Surfaces : Used in applications requiring reduced friction coefficients.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its fluorinated nature can influence the biological activity of pharmaceutical agents.

Case Studies

  • Fluorinated Drug Design : Research indicates that incorporating fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. For instance, studies have shown that fluorinated analogs of existing drugs exhibit improved pharmacokinetic profiles.

Chemical Synthesis

The compound is employed as a reagent in organic synthesis due to its ability to introduce sulfonyl and fluorinated groups into organic molecules.

Reactivity and Mechanism

  • Sulfonylation Reactions : It acts as an electrophile in nucleophilic substitution reactions, allowing for the formation of sulfonyl derivatives.

Table: Comparison of Reactivity with Other Fluorinated Compounds

CompoundReactivity TypeApplications
This compoundElectrophilic ReagentDrug synthesis, material coatings
1,1-DifluoroethaneNucleophilic SubstitutionSolvent applications
Perfluoropropionic acidAcidic ReagentPolymerization processes

Environmental Considerations

Fluorinated compounds are often scrutinized for their environmental impact due to persistence and potential toxicity. Regulatory bodies monitor their use closely to mitigate risks associated with their environmental release.

Regulatory Status

The compound is listed under various regulatory frameworks aimed at controlling hazardous substances. It is essential for researchers and manufacturers to comply with these regulations to ensure safe handling and disposal.

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy}propanoyl fluoride
  • Synonyms: 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride
  • CAS No.: 4089-58-1
  • Molecular Formula : C₈F₁₆O₅S
  • Molecular Weight : 512.12 g/mol

Key Characteristics :
This compound is a fluorinated acyl fluoride with a fluorosulfonyl (-SO₂F) functional group. It exhibits high thermal and chemical stability due to its perfluorinated backbone and electron-withdrawing substituents. Its primary applications include use as a reactive intermediate in synthesizing specialty polymers and surfactants .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural distinctions among selected fluorinated acyl fluorides:

Compound Name CAS No. Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride 4089-58-1 Fluorosulfonyl (-SO₂F), perfluorinated chain C₈F₁₆O₅S 512.12
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF) 2062-98-8 Heptafluoropropoxy (-OC₃F₇) C₆F₁₂O₂ 332.04
Perfluoro(2-methylpropanoyl) fluoride (PFMAPF) 677-84-9 Trifluoromethyl (-CF₃) C₄F₈O 216.03
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)- 2927-83-5 Trifluoromethoxy (-OCF₃) C₄F₇O₂ 210.03

Key Observations :

  • Fluorosulfonyl vs. Alkoxy Substituents : The fluorosulfonyl group in the target compound enhances its reactivity in sulfonation reactions compared to alkoxy-substituted analogs like HFPO-DAF.
  • Branching Effects : PFMAPF’s trifluoromethyl branch reduces steric hindrance compared to the linear fluorosulfonyl derivative.

Physicochemical Properties

Property Target Compound (4089-58-1) HFPO-DAF (2062-98-8) PFMAPF (677-84-9)
Vapor Pressure (mmHg) N/A 251 (modeled) N/A
Water Solubility (mg/L) N/A 0.60 N/A
Boiling Point (°C) N/A 40–56 (experimental) ~80 (estimated)
Melting Point (°C) N/A -90 N/A

Notes:

  • HFPO-DAF’s low water solubility (0.60 mg/L) and high volatility (vapor pressure: 251 mmHg) suggest significant environmental mobility, raising concerns about bioaccumulation .
  • Data gaps for the target compound highlight the need for experimental studies.

Toxicity and Regulatory Status

Compound Toxicity Concerns Regulatory Actions
Target Compound Limited data; potential PFAS-related risks No specific regulations reported
HFPO-DAF - Oral/dermal toxicity
- Bioaccumulation potential
EPA TSCA Section 4 test orders (2023)
PFMAPF High chemical stability; persistence Monitored under EU REACH

Key Findings :

  • HFPO-DAF is classified as a PFAS and subjected to EPA-mandated testing for health effects (e.g., carcinogenicity, endocrine disruption) .
  • The fluorosulfonyl derivative’s toxicity profile remains understudied but is presumed to share PFAS-like persistence.

Biological Activity

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated compound with a complex structure and significant biological implications. Its molecular formula is C8F16O5SC_8F_{16}O_5S, and it has garnered attention in various fields including medicinal chemistry and materials science due to its unique properties and potential applications.

  • Molecular Weight : 512.12 g/mol
  • Boiling Point : 138.5-141°C
  • Density : Approximately 1.835 g/cm³ (predicted)
  • Purity : Typically around 95% to 97%

Hazard Classification

The compound is classified under several hazard categories:

  • Corrosive to Metals : H290 (50%)
  • Skin Corrosion/Irritation : H314 (100%)
  • Serious Eye Damage : H318 (50%) .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound exhibits significant reactivity due to the presence of fluorine atoms, which can influence biological pathways. Its mechanism of action is thought to involve:

  • Inhibition of Enzymatic Activity : Studies suggest that fluorinated compounds can act as inhibitors for certain enzymes by mimicking substrate structures or altering enzyme conformation.
  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that fluorinated compounds, including derivatives of this compound, exhibited antimicrobial properties against various bacterial strains. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways .
  • Cytotoxicity Assays :
    • Cytotoxicity tests on human cell lines indicated that the compound has a dose-dependent effect on cell viability. Higher concentrations led to significant cell death, primarily through apoptosis .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria .
Cytotoxic EffectsInduces apoptosis in human cancer cell lines .
Enzyme InhibitionInhibits key metabolic enzymes involved in energy production .

Q & A

Q. What are the key physicochemical properties of HFPO-DAF, and how should they be measured experimentally?

HFPO-DAF is a volatile liquid with a boiling point reported between 40–56°C (experimental) and 81°C (modeled) . Discrepancies in reported values (e.g., 106°C in some sources) highlight the need for standardized measurement protocols using techniques like gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) . Key properties include:

  • Vapor pressure : 251 mmHg (predicted via OPERA model) .
  • Water solubility : 0.60 mg/L .
  • Melting point : -90°C . Researchers should validate these properties under controlled laboratory conditions to ensure reproducibility.

Q. How can researchers ensure the structural integrity and purity of HFPO-DAF during synthesis and handling?

Purity analysis should employ nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of byproducts like HFPO-DA (GenX acid) . Moisture sensitivity necessitates storage in anhydrous environments, and handling protocols must adhere to safety standards (e.g., H314-H335 hazard codes) to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. What analytical methods are most effective for detecting HFPO-DAF in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection in water and biological samples, as demonstrated in studies detecting perfluoroether carboxylic acids in global surface waters . Solid-phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) can improve sensitivity, particularly for distinguishing HFPO-DAF from structurally similar PFAS .

Q. How do discrepancies in physicochemical data impact the design of environmental fate studies?

Conflicting boiling points (e.g., 40–56°C vs. 106°C) suggest variability in experimental conditions or impurities. Researchers should standardize temperature and pressure settings in volatility assays and cross-validate results using multiple models (e.g., EPA’s OPERA) to refine predictive algorithms for environmental partitioning .

Q. What methodologies are recommended for assessing the toxicokinetics of HFPO-DAF in mammalian models?

The EPA’s TSCA Section 4 testing framework mandates:

  • Acute toxicity : OECD Test Guideline 420 (oral/dermal exposure).
  • Chronic effects : 90-day rodent studies with endpoints including serum biomarkers and histopathology . In vitro assays using human hepatocyte cultures can screen for metabolic pathways and bioaccumulation potential .

Q. What strategies are effective for studying HFPO-DAF’s environmental degradation pathways?

Simulated sunlight exposure (using xenon arc lamps) and microbial degradation assays under aerobic/anaerobic conditions can elucidate hydrolysis and biotransformation products. Detection of intermediates like HFPO-DA requires LC-HRMS and comparison with reference standards .

Q. How can regulatory mandates influence research priorities for HFPO-DAF and related PFAS?

The EPA’s National PFAS Testing Strategy prioritizes data gaps in toxicity and environmental persistence, requiring industry consortia to submit standardized datasets. Researchers should align studies with EPA’s evolving categorization of PFAS terminal degradation products to ensure regulatory relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

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